6-Methylnicotinaldehyde
Overview
Description
6-Methylnicotinaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a chemical compound with the molecular formula C7H7NO . It contains a total of 16 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 6-Methylnicotinaldehyde consists of 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The InChI code for 6-Methylnicotinaldehyde is 1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 .
Scientific Research Applications
Catalysis and Organic Synthesis
Research involving compounds similar to 6-Methylnicotinaldehyde focuses on their role in catalysis and the synthesis of complex molecules. For instance, studies on the synthesis of pyranopyrazoles and related compounds have explored the use of nicotinic acid derivatives as catalysts in organic synthesis, demonstrating the potential of such compounds in facilitating chemical reactions (Zolfigol et al., 2013). This suggests that 6-Methylnicotinaldehyde could be explored for similar catalytic applications in the synthesis of heterocyclic compounds.
Environmental and Atmospheric Chemistry
The reactivity of carbonyl compounds similar to 6-Methylnicotinaldehyde with atmospheric radicals has been a subject of study, highlighting their importance in understanding atmospheric chemistry and environmental degradation processes. Research by Smith et al., 1996 on the reactions of carbonyl compounds with OH and NO3 radicals and O3 provides insights into the atmospheric lifetimes and reactivity of such compounds, which could be relevant for assessing the environmental impact of 6-Methylnicotinaldehyde and its derivatives.
Biotechnology and Metabolic Engineering
The potential for metabolic engineering and biotechnological applications of compounds related to 6-Methylnicotinaldehyde has been explored, particularly in the context of engineering microorganisms for the conversion of methanol into valuable chemicals. For example, Müller et al., 2015 demonstrated the engineering of Escherichia coli for methanol conversion, highlighting the broader potential of incorporating nicotinic acid derivatives and related compounds into metabolic pathways for the production of bio-based chemicals.
Material Science and Polymer Chemistry
Research into the thermal oxidation kinetics of polymers and the modification of materials has indicated the utility of aldehyde groups and related functionalities in studying and improving the properties of polymers. For instance, studies on the oxidation kinetics of polyamides (El Mazry et al., 2013) could inform the use of 6-Methylnicotinaldehyde in the modification of polymer properties through the introduction of aldehyde functionalities.
Photocatalysis and Degradation Studies
Compounds analogous to 6-Methylnicotinaldehyde have been used in studies on photocatalytic degradation, demonstrating their potential applications in environmental remediation and the development of photocatalysts. Research by Kansal et al., 2007 on the photocatalytic degradation of dyes highlights the relevance of carbonyl compounds in photocatalytic processes, suggesting possible applications for 6-Methylnicotinaldehyde in environmental cleanup efforts.
Mechanism of Action
Target of Action
6-Methylnicotinaldehyde is a pyridine heterocyclic compound primarily used in laboratory research for organic synthesis It has been found to inhibit the enzymatic activity of nicotinamidases .
Mode of Action
It has been reported that 6-methylnicotinaldehyde can inhibit the enzymatic activity of nicotinamidases . Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide, a form of vitamin B3, to produce nicotinic acid. By inhibiting these enzymes, 6-Methylnicotinaldehyde may affect the metabolism of nicotinamide and related compounds.
Pharmacokinetics
Based on its chemical structure, it is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier .
properties
IUPAC Name |
6-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMEIWYPWVABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436527 | |
Record name | 6-methylnicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylnicotinaldehyde | |
CAS RN |
53014-84-9 | |
Record name | 6-methylnicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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